![molecular formula C22H17FN4O2S B2549881 3-fluoro-4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide CAS No. 1797181-77-1](/img/structure/B2549881.png)
3-fluoro-4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide
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Overview
Description
The compound “3-fluoro-4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide” is a complex organic molecule. It contains several functional groups, including a fluoro group, a methoxy group, a pyridinyl group, a thiazolyl group, and a benzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. Unfortunately, the specific molecular structure of this compound is not provided in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its boiling point, density, solubility, and pKa would all be determined by the specific arrangement of atoms and functional groups within the molecule .Scientific Research Applications
- Antitumor Activity : Researchers have explored the antitumor potential of fluorinated compounds. While specific studies on this compound are limited, its structural features suggest it could be investigated as an antitumor agent. Further in vitro and in vivo studies are warranted to evaluate its efficacy against various cancer types .
- Cytotoxicity : Similar to antitumor activity, cytotoxicity assessments are crucial. Investigating the impact of this compound on tumor cell lines, especially prostate cancer, could provide valuable insights .
- 18F-Substituted Pyridines : Fluorine-18-labeled compounds are widely used in positron emission tomography (PET) imaging. Researchers have explored synthetic routes to prepare 18F-substituted pyridines for potential use as imaging agents in biological applications. These agents allow non-invasive visualization of specific molecular targets in living organisms .
- Suzuki Coupling and Arylation Reactions : The compound’s boronic acid derivative can participate in Suzuki coupling reactions, leading to diverse functionalized products. Researchers have utilized it as a reactant in regioselective Suzuki coupling and ruthenium-catalyzed arylation reactions .
- Rhodium-Catalyzed Cyanation : Exploring cyanation reactions using this compound could yield novel derivatives with interesting properties .
- Fluorine-Containing Herbicides and Insecticides : Incorporating fluorine atoms into lead structures enhances the properties of agrochemicals. While direct studies on this compound are scarce, its fluorine substitution pattern could make it a candidate for further investigation in crop protection .
Medicinal Chemistry and Drug Development
Chemical Biology and Imaging Agents
Organic Synthesis and Methodology
Agrochemicals and Crop Protection
Future Directions
Mechanism of Action
Target of Action
The compound “3-fluoro-4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide” contains a pyridine ring and a thiazole ring. Compounds containing these rings are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Biochemical Pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Pyridine and thiazole derivatives are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Pharmacokinetics
The presence of fluorine in the compound could potentially enhance its metabolic stability, as fluorine is known to form strong bonds with carbon, making it difficult for metabolic enzymes to break down the compound .
Result of Action
Based on the biological activities of similar compounds, it could potentially have a variety of effects depending on the target it interacts with .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of the compound. For example, the presence of fluorine could enhance the compound’s stability under various conditions .
properties
IUPAC Name |
3-fluoro-4-methoxy-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O2S/c1-29-20-9-6-15(11-18(20)23)21(28)25-16-7-4-14(5-8-16)19-13-30-22(27-19)26-17-3-2-10-24-12-17/h2-13H,1H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGNNVPWEXWOKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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